molecular formula C10H16F2O B13315951 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13315951
M. Wt: 190.23 g/mol
InChI Key: GGSBIRWLJFZFIP-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring a carbaldehyde functional group at the 1-position, a 2,2-difluoroethyl substituent, and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₄F₂O, with a molecular weight of 202.22 g/mol. The compound’s structure combines the steric and electronic effects of fluorine atoms with the conformational flexibility of the cyclohexane ring, making it a candidate for applications in medicinal chemistry (e.g., as a building block for drug candidates) or materials science (e.g., fluorinated polymers).

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16F2O/c1-8-2-4-10(7-13,5-3-8)6-9(11)12/h7-9H,2-6H2,1H3

InChI Key

GGSBIRWLJFZFIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1,1-difluoro-2-iodoethane with a cyclohexane derivative under specific conditions . The reaction is often carried out in the presence of a base such as cesium carbonate at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carboxylic acid.

    Reduction: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity . The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Applications/Findings
This compound C₁₀H₁₄F₂O 202.22 Cyclohexane ring, 2,2-difluoroethyl, 4-methyl Limited data; hypothesized fluorinated drug precursor
1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde C₁₄H₁₈O₂ 218.30 Cyclohexane ring, 4-methoxyphenyl substituent Synthetic intermediate for pharmaceuticals or agrochemicals
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde C₇H₈F₂N₂O 174.15 Pyrazole ring, 2,2-difluoroethyl, 5-methyl Potential ligand or bioactive molecule

Electronic and Steric Effects

  • This could increase reactivity in nucleophilic addition reactions .
  • Ring Systems : The cyclohexane ring in the target compound offers conformational flexibility, whereas the pyrazole ring in 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde provides aromaticity and hydrogen-bonding capability. This difference may influence solubility and biological target interactions.
  • Methyl vs. Methoxy Groups : The 4-methyl substituent in the target compound contributes steric hindrance but lacks the electron-donating resonance effects of the 4-methoxyphenyl group in the analogue from . This may reduce solubility in polar solvents compared to the methoxy-containing compound .

Physicochemical Properties

Property Target Compound 1-(4-Methoxyphenyl) Analogue Pyrazole-Based Analogue
Polarity Moderate (fluorine + aldehyde) High (methoxy + aldehyde) High (pyrazole + aldehyde)
Boiling/Melting Points Not reported Not reported Not reported
Solubility Likely low in water Higher in polar solvents Moderate in DMSO/ethanol

Note: Experimental data gaps exist; values inferred from substituent effects.

Research Findings and Gaps

  • Biological Activity: No direct studies on the target compound’s bioactivity are available.
  • Stability: The 2,2-difluoroethyl group may confer metabolic stability compared to non-fluorinated analogues, a common advantage in medicinal chemistry .
  • Contradictions : While the methoxyphenyl analogue’s synthesis is well-established , the target compound’s fluorinated structure presents challenges in regioselective functionalization that remain understudied.

Biological Activity

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C10H12F2O
  • Molecular Weight : 188.20 g/mol
  • Structure : The compound features a cyclohexane ring with a carbaldehyde functional group and a difluoroethyl substituent.

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Nrf2 Activation : Preliminary studies suggest that the compound may act as an Nrf2 activator, which is crucial in cellular defense against oxidative stress. Nrf2 activation leads to the expression of antioxidant genes, thereby enhancing cellular resilience against oxidative damage .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantIncreased HO-1 expression in astrocytes
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInhibition of cancer cell proliferation

Case Studies

  • Nrf2 Activation in Ischemic Models : In vitro studies demonstrated that compounds activating Nrf2 significantly improved outcomes in ischemic stroke models by reducing oxidative stress and inflammation. This suggests a potential application for this compound in neuroprotective therapies .
  • Anti-inflammatory Activity : A study focusing on new anti-inflammatory compounds revealed that derivatives similar to this compound exhibited significant anti-inflammatory effects in both in vitro and in vivo models. The results indicated a decrease in pro-inflammatory cytokines, supporting its therapeutic potential .
  • Cytotoxicity Against Cancer Cells : Research investigating the cytotoxic effects of various aldehyde derivatives found that certain structural modifications, akin to those present in this compound, led to notable inhibition of cancer cell lines. This highlights the compound's potential as an anticancer agent .

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